Hsd17B13-IN-70

Description

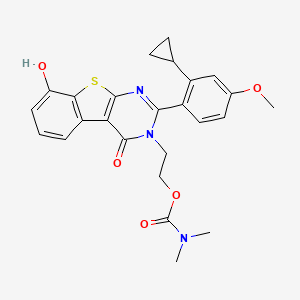

Structure

3D Structure

Properties

Molecular Formula |

C25H25N3O5S |

|---|---|

Molecular Weight |

479.5 g/mol |

IUPAC Name |

2-[2-(2-cyclopropyl-4-methoxyphenyl)-8-hydroxy-4-oxo-[1]benzothiolo[2,3-d]pyrimidin-3-yl]ethyl N,N-dimethylcarbamate |

InChI |

InChI=1S/C25H25N3O5S/c1-27(2)25(31)33-12-11-28-22(16-10-9-15(32-3)13-18(16)14-7-8-14)26-23-20(24(28)30)17-5-4-6-19(29)21(17)34-23/h4-6,9-10,13-14,29H,7-8,11-12H2,1-3H3 |

InChI Key |

NJUFMBSBOIMJDC-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=O)OCCN1C(=NC2=C(C1=O)C3=C(S2)C(=CC=C3)O)C4=C(C=C(C=C4)OC)C5CC5 |

Origin of Product |

United States |

Foundational & Exploratory

HSD17B13-IN-70: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2] Genetic studies have strongly implicated HSD17B13 as a key player in the pathogenesis of chronic liver diseases, including nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH).[3][4] Consequently, the development of potent and selective inhibitors of HSD17B13 is a promising therapeutic strategy. This technical guide focuses on the mechanism of action of HSD17B13-IN-70, a potent inhibitor of HSD17B13. While the public scientific literature predominantly refers to a well-characterized inhibitor, BI-3231, it is highly probable that this compound is either an alternative name for or a closely related analog of BI-3231. This guide will synthesize the available data for these potent HSD17B13 inhibitors.

Core Mechanism of Action

This compound, exemplified by the extensively studied molecule BI-3231, is a potent and selective inhibitor of the enzymatic activity of HSD17B13.[5] The primary mechanism of action is the direct binding to the HSD17B13 enzyme, thereby blocking its ability to catalyze the conversion of its substrates.

Enzymatic Inhibition

BI-3231 exhibits nanomolar potency against both human and murine HSD17B13. The binding of BI-3231 to HSD17B13 is dependent on the presence of the cofactor NAD+.[4][6] This suggests an uncompetitive mode of inhibition with respect to NAD+.[6]

Table 1: In Vitro Inhibitory Activity of BI-3231

| Target | Assay Type | Parameter | Value | Reference |

| Human HSD17B13 | Enzymatic Assay | IC50 | 1 nM | [5] |

| Murine HSD17B13 | Enzymatic Assay | IC50 | 13 nM | [5] |

| Human HSD17B13 | Enzymatic Assay | Ki | 0.7 nM | [7] |

| Human HSD17B11 | Enzymatic Assay | IC50 | > 10 µM | [6] |

Cellular Effects

In cellular models of liver disease, inhibition of HSD17B13 by BI-3231 has been shown to mitigate the detrimental effects of lipotoxicity. Specifically, in hepatocytes treated with palmitic acid, a model for NAFLD, BI-3231 treatment leads to:

-

Reduced Triglyceride Accumulation: BI-3231 significantly decreases the accumulation of triglycerides within lipid droplets.[1]

-

Improved Hepatocyte Viability: The inhibitor enhances hepatocyte proliferation and differentiation in the face of lipotoxic stress.[1]

-

Enhanced Mitochondrial Function: BI-3231 has been observed to increase mitochondrial respiratory function.[1]

Signaling Pathways

The function of HSD17B13 and the effects of its inhibition are intertwined with key cellular signaling pathways involved in lipid metabolism and inflammation.

LXRα/SREBP-1c Pathway

The expression of HSD17B13 is regulated by the Liver X Receptor alpha (LXRα) via the Sterol Regulatory Element-Binding Protein-1c (SREBP-1c). SREBP-1c is a master transcriptional regulator of lipogenesis. Inhibition of HSD17B13 may disrupt a positive feedback loop where HSD17B13 promotes SREBP-1c maturation.

PAF/STAT3 Pathway

Recent evidence suggests that HSD17B13 can promote the biosynthesis of Platelet-Activating Factor (PAF). PAF, through its receptor (PAFR), can activate the STAT3 signaling pathway, leading to the expression of fibrinogen and promoting leukocyte adhesion, a key step in liver inflammation. Inhibition of HSD17B13 could therefore attenuate this pro-inflammatory signaling.

Experimental Protocols

HSD17B13 Enzymatic Assay (Estradiol Substrate)

This assay measures the conversion of estradiol to estrone by HSD17B13, coupled to the reduction of NAD+ to NADH. The production of NADH is monitored by luminescence.

Materials:

-

Recombinant human HSD17B13 protein

-

β-estradiol (substrate)

-

NAD+ (cofactor)

-

NADH-Glo™ Detection System (Promega)

-

Assay buffer (e.g., PBS)

-

384-well plates

-

Plate reader capable of luminescence detection

Protocol:

-

Prepare a reaction mixture containing assay buffer, NAD+, and β-estradiol.

-

Add recombinant human HSD17B13 protein to initiate the reaction. For inhibitor studies, pre-incubate the enzyme with the inhibitor (e.g., BI-3231) before adding the substrate.

-

Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).

-

Add an equal volume of NADH-Glo™ reagent to each well.

-

Incubate for 60 minutes at room temperature to allow the luminescent signal to develop.

-

Measure the luminescence using a plate reader. The signal is proportional to the amount of NADH produced and thus the enzyme activity.

Cellular Lipotoxicity Assay

This assay assesses the protective effect of an HSD17B13 inhibitor against fatty acid-induced cell stress.

Materials:

-

HepG2 cells (or other relevant hepatocyte cell line)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Palmitic acid (PA)

-

Bovine serum albumin (BSA), fatty acid-free

-

HSD17B13 inhibitor (e.g., BI-3231)

-

Oil Red O staining solution for lipid droplet visualization

-

Cell viability assay kit (e.g., MTT or CellTiter-Glo®)

Protocol:

-

Induction of Lipotoxicity:

-

Prepare a stock solution of palmitic acid complexed to BSA.

-

Seed HepG2 cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with the PA-BSA complex for a specified duration (e.g., 24 hours) to induce lipid accumulation and lipotoxicity.

-

-

Inhibitor Treatment:

-

Co-incubate the cells with the PA-BSA complex and various concentrations of the HSD17B13 inhibitor. Include a vehicle control (e.g., DMSO).

-

-

Assessment of Lipid Accumulation:

-

Fix the cells with formalin.

-

Stain the intracellular lipid droplets with Oil Red O solution.

-

Wash the cells and visualize the lipid droplets by microscopy.

-

For quantification, the stain can be extracted with isopropanol and the absorbance measured.

-

-

Assessment of Cell Viability:

-

Perform a cell viability assay according to the manufacturer's instructions to determine the protective effect of the inhibitor against PA-induced cell death.

-

Conclusion

This compound, as represented by the well-characterized inhibitor BI-3231, is a potent and selective inhibitor of HSD17B13. Its mechanism of action involves the direct, NAD+-dependent inhibition of the enzyme's catalytic activity. This leads to beneficial downstream effects in cellular models of liver disease, including the reduction of lipid accumulation and protection against lipotoxicity. The modulation of key signaling pathways in lipid metabolism and inflammation further underscores the therapeutic potential of targeting HSD17B13. The experimental protocols outlined in this guide provide a framework for the further investigation and characterization of HSD17B13 inhibitors.

References

- 1. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cdn.origene.com [cdn.origene.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. opnme.com [opnme.com]

- 7. selleckchem.com [selleckchem.com]

The Discovery and Synthesis of Hsd17B13-IN-70 (BI-3231): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for nonalcoholic steatohepatitis (NASH) and other chronic liver diseases.[1][2] Genome-wide association studies (GWAS) revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing progressive liver disease.[2] HSD17B13 is a lipid droplet-associated enzyme primarily expressed in hepatocytes that is understood to play a role in hepatic lipid metabolism.[3][4] Its substrates include steroids like estradiol and bioactive lipids such as leukotriene B₄, with NAD+ as a cofactor.[2][4] The discovery of potent and selective inhibitors of HSD17B13 is a critical step towards validating this enzyme as a drug target and developing novel therapeutics. This technical guide details the discovery and synthesis of Hsd17B13-IN-70, also known as BI-3231, a potent and selective chemical probe for HSD17B13.[2]

Discovery of this compound (BI-3231)

The discovery of this compound (BI-3231) was the result of a systematic drug discovery campaign commencing with a high-throughput screening (HTS) effort.[2]

An HTS campaign identified a cluster of phenol-containing compounds with inhibitory activity against HSD17B13. From this, an alkynyl phenol, compound 1 , was selected as the starting point for a lead optimization program due to its confirmed activity (IC50 of 1.4 µM).[2] A thorough in vitro profiling of compound 1 revealed moderate enzymatic and cellular activity, good selectivity against the related isoform HSD17B11, and favorable physicochemical properties. However, it suffered from low metabolic stability in hepatocytes due to extensive phase II metabolism (glucuronidation and sulfation).[2]

The subsequent lead optimization efforts focused on improving potency and metabolic stability, which ultimately led to the discovery of compound 45 (BI-3231 or this compound). This optimized compound demonstrated significantly improved potency and a better drug metabolism and pharmacokinetic (DMPK) profile.[2]

Synthesis of this compound (BI-3231)

The synthesis of this compound (BI-3231) is a multi-step process. A detailed experimental protocol for the synthesis of the initial hit, compound 1 , and the final optimized compound, 45 (BI-3231), is provided below.

Experimental Protocol: Synthesis of BI-3231 (Compound 45)

The synthesis of BI-3231 is a multi-step process starting from commercially available materials. The following is a detailed protocol based on the published literature[2]:

Step A: Mesylation To a solution of the starting alcohol in dichloromethane (CH₂Cl₂), triethylamine (NEt₃) is added, and the mixture is cooled. Methanesulfonyl chloride (MeSO₂Cl) is then added dropwise, and the reaction is stirred until completion. The reaction is quenched with water, and the organic layer is separated, dried, and concentrated to yield the mesylated intermediate.

Step B: Silylation The mesylated intermediate is dissolved in acetonitrile (MeCN), and N,O-bis(trimethylsilyl)acetamide is added. The mixture is heated and stirred. After cooling, the solvent is evaporated to give the silylated product.

Step C: Ethylation The silylated intermediate is dissolved in dimethylformamide (DMF), and potassium carbonate (K₂CO₃) and ethyl iodide (EtI) are added. The reaction mixture is stirred at room temperature. After completion, the mixture is diluted with water and extracted with an organic solvent. The organic layers are combined, dried, and concentrated.

Step D: Suzuki Coupling The ethylated intermediate is reacted with a boronic acid derivative in the presence of a palladium catalyst, such as --INVALID-LINK--palladium(II) dichloride, in a mixture of ethanol and water. The reaction is heated until completion. The product is then isolated and purified.

Step E: Ether Synthesis The product from the Suzuki coupling is dissolved in acetonitrile (MeCN), and potassium carbonate (K₂CO₃) and 1-(chloromethyl)-4-methoxybenzene are added. The mixture is stirred at room temperature. The product is isolated by extraction and purified.

Step F: Borylation The ether product is dissolved in tetrahydrofuran (THF) and cooled to -78 °C. n-Butyllithium (n-BuLi) is added dropwise, followed by trimethyl borate. The reaction is warmed to room temperature and then quenched with hydrochloric acid (HCl). The product is extracted and purified.

Step G: Deprotection The final intermediate is dissolved in dichloromethane (CH₂Cl₂), and trifluoroacetic acid (TFA) is added. The reaction is stirred at room temperature. After completion, the solvent is removed, and the final product, BI-3231, is purified.

Biological Activity and Pharmacokinetic Properties

This compound (BI-3231) is a highly potent inhibitor of both human and mouse HSD17B13. Its in vitro and in vivo properties have been extensively characterized.

In Vitro Activity

The inhibitory activity of BI-3231 was assessed in enzymatic and cellular assays. The compound exhibits single-digit nanomolar potency in enzymatic assays and double-digit nanomolar potency in a cellular context.[2]

| Parameter | This compound (BI-3231) | Initial Hit (Compound 1) | Reference |

| Human HSD17B13 IC50 (enzymatic) | Not reported as IC50, Ki reported | 1.4 ± 0.7 µM | [2] |

| Human HSD17B13 Ki (enzymatic) | 0.003 µM | Not reported | [2] |

| Mouse HSD17B13 IC50 (enzymatic) | Not reported as IC50, Ki reported | 2.4 ± 0.1 µM (retinol as substrate) | [2] |

| Mouse HSD17B13 Ki (enzymatic) | 0.004 µM | Not reported | [2] |

| Human HSD17B13 IC50 (cellular) | 0.03 µM | Moderate activity | [2] |

| Selectivity vs. HSD17B11 | High | Good | [2] |

Table 1: In vitro activity of this compound (BI-3231) and the initial hit compound 1.

Experimental Protocol: HSD17B13 Enzymatic Assay

The enzymatic activity of HSD17B13 is determined by measuring the conversion of a substrate, such as estradiol, to its corresponding product in the presence of the cofactor NAD+. The following is a general protocol based on published methods[2]:

-

Recombinant human or mouse HSD17B13 enzyme is incubated with the test compound (e.g., BI-3231) at various concentrations.

-

The reaction is initiated by the addition of the substrate (e.g., estradiol) and NAD+.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The reaction is stopped, and the amount of product formed (or remaining substrate) is quantified using a suitable analytical method, such as mass spectrometry or a fluorescence-based assay.

-

IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Pharmacokinetic Properties

The pharmacokinetic profile of BI-3231 was evaluated in vivo. The compound demonstrates properties that make it a suitable tool for in vivo studies.

| Parameter | Value | Species | Reference |

| Metabolic Stability (Hepatocytes) | Moderate | Human | [2] |

| In vivo distribution | Strong accumulation in liver | Mouse | [3] |

Table 2: Pharmacokinetic parameters of this compound (BI-3231).

HSD17B13 Signaling and Mechanism of Action

HSD17B13 is a lipid droplet-associated protein, and its expression is regulated by key transcription factors involved in lipid metabolism. Understanding its signaling pathway is crucial for elucidating its role in liver disease.

Liver X receptor-alpha (LXRα) and sterol regulatory element-binding protein-1c (SREBP-1c) are key regulators of HSD17B13 expression.[3] Activation of LXRα induces SREBP-1c, which in turn upregulates the transcription of the HSD17B13 gene. The HSD17B13 protein then localizes to lipid droplets where it is thought to catalyze the conversion of retinol to retinaldehyde, contributing to lipid accumulation.[3] this compound (BI-3231) acts by directly inhibiting the enzymatic activity of the HSD17B13 protein.[2]

Conclusion

This compound (BI-3231) is a potent, selective, and well-characterized inhibitor of HSD17B13. Its discovery through a systematic lead optimization campaign and its favorable in vitro and in vivo profiles make it an invaluable tool for further elucidating the biological function of HSD17B13 and for validating it as a therapeutic target for NASH and other liver diseases. The detailed synthetic and experimental protocols provided in this guide will aid researchers in the utilization of this important chemical probe.

References

- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 2. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HSD17B13 | Abcam [abcam.com]

Probing the Engagement of HSD17B13: A Technical Guide to Target Validation and Binding Affinity

Introduction

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme primarily expressed in the liver, has emerged as a compelling therapeutic target for non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1][2][3][4] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression from simple steatosis to more severe liver pathologies, including cirrhosis and hepatocellular carcinoma.[5][6][7][8][9] This protective effect has spurred the development of small molecule inhibitors aimed at modulating its enzymatic activity.

While specific data for a compound designated "Hsd17B13-IN-70" is not publicly available, this guide provides a comprehensive technical overview of the methodologies and data presentation crucial for characterizing the target engagement and binding affinity of any novel HSD17B13 inhibitor. The principles and protocols outlined here are essential for researchers, scientists, and drug development professionals working to validate and advance new therapeutic agents against this promising target.

Quantitative Assessment of Inhibitor Potency and Binding

A critical step in the characterization of a novel HSD17B13 inhibitor is the quantitative determination of its binding affinity and potency. This is typically achieved through a series of in vitro biochemical and cellular assays.

Table 1: Biochemical and Cellular Potency of HSD17B13 Inhibitors

| Compound ID | Assay Type | Substrate | IC50 (µM) | Ki (µM) | Cellular EC50 (µM) |

| HSD17B13-IN-73 | Enzymatic | Estradiol | < 0.1 | Not Reported | Not Reported |

| BI-3231 | Enzymatic | Estradiol / LTB4 | Potent (unspecified) | Not Reported | Not Reported |

| Compound 1 | Enzymatic | Estradiol / LTB4 | Reasonably Potent | Not Reported | Active |

| Compound 2 | Enzymatic | Estradiol / LTB4 | Reasonably Potent | Not Reported | Inactive |

Data presented is based on available information for known inhibitors and serves as an illustrative example.[1][10]

Experimental Protocols

Detailed and robust experimental design is paramount for generating reliable and reproducible data. The following sections describe the core methodologies for assessing the interaction of an inhibitor with HSD17B13.

HSD17B13 Enzymatic Activity Assay

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of HSD17B13. The enzyme catalyzes the conversion of various substrates, and the reaction can be monitored by measuring the production of NADH.

Materials:

-

Recombinant human HSD17B13 protein

-

Cofactor: NAD+[1]

-

Assay buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Test inhibitor (e.g., this compound)

-

Detection reagent for NADH (e.g., luminescence-based)

-

384-well microplates

Procedure:

-

Prepare a solution of recombinant HSD17B13 in assay buffer.

-

Serially dilute the test inhibitor in DMSO and then in assay buffer to the desired concentrations.

-

Add the diluted inhibitor or vehicle control (DMSO) to the wells of a 384-well plate.

-

Add the HSD17B13 enzyme solution to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.

-

Initiate the enzymatic reaction by adding a mixture of the substrate (e.g., 75µM β-estradiol) and NAD+.[2]

-

Incubate the reaction for a specific time (e.g., 60 minutes) at 37°C.

-

Stop the reaction and add the NADH detection reagent according to the manufacturer's instructions.

-

Measure the luminescence signal, which is proportional to the amount of NADH produced.

-

Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify direct target engagement of a compound within a cellular environment.[11] The principle is based on the ligand-induced stabilization of the target protein against thermal denaturation.

Materials:

-

Hepatocyte cell line (e.g., HepG2) expressing HSD17B13

-

Cell culture medium

-

Test inhibitor

-

Lysis buffer

-

Antibodies specific for HSD17B13 and a loading control (e.g., GAPDH)

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Culture HepG2 cells to ~80% confluency.

-

Treat the cells with various concentrations of the test inhibitor or vehicle control for a defined period (e.g., 1-2 hours).

-

Harvest and wash the cells, then resuspend them in a physiological buffer.

-

Aliquot the cell suspension and heat each aliquot to a different temperature for a short duration (e.g., 3 minutes) to create a melt curve.

-

Lyse the cells by freeze-thaw cycles or sonication.

-

Separate the soluble protein fraction (containing non-denatured HSD17B13) from the precipitated, denatured proteins by centrifugation.

-

Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an anti-HSD17B13 antibody.

-

Quantify the band intensities and plot the amount of soluble HSD17B13 as a function of temperature for both inhibitor-treated and vehicle-treated samples.

-

A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

-

Alternatively, an isothermal dose-response can be performed by heating all samples at a single, optimized temperature and varying the inhibitor concentration to determine the cellular EC50.[11]

Visualizing Workflows and Pathways

Diagrams are invaluable for illustrating complex experimental processes and biological pathways.

References

- 1. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. origene.com [origene.com]

- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 4. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 17-Beta-Hydroxysteroid Dehydrogenase 13 Loss of Function Does Not Confer Protection to Nonalcoholic Fatty Liver Disease in Indian Population - PMC [pmc.ncbi.nlm.nih.gov]

- 9. HSD17B13 truncated variant is associated with a mild hepatic phenotype in Wilson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the In Vitro Enzymatic Assay of 17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13) Inhibitors

This guide provides a comprehensive overview of the core methodologies for in vitro enzymatic assays of 17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13), a promising therapeutic target for nonalcoholic steatohepatitis (NASH) and other liver diseases.[1][2][3] This document details the essential protocols, data presentation, and visualization of experimental workflows.

Introduction to HSD17B13

17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[4][5] It belongs to the short-chain dehydrogenase/reductase (SDR) superfamily and is involved in the metabolism of steroids, bioactive lipids, and retinol.[2][4][5] Genetic variants of HSD17B13 that result in reduced or lost enzymatic function have been shown to be protective against the progression of chronic liver diseases, making it an attractive target for therapeutic inhibition.[2][3]

The enzymatic activity of HSD17B13 involves the NAD+-dependent oxidation of its substrates.[1][6] The development of small molecule inhibitors for HSD17B13 is a key focus in the treatment of liver ailments.[3][6]

Principle of the In Vitro Enzymatic Assay

The in vitro enzymatic assay for HSD17B13 inhibitors is designed to measure the catalytic activity of the enzyme in the presence and absence of a test compound. The fundamental principle involves incubating purified HSD17B13 enzyme with its substrate and the cofactor NAD+. The enzymatic reaction leads to the conversion of the substrate and the production of NADH. The inhibitory potential of a compound is determined by quantifying the reduction in substrate conversion or NADH production.

Several detection methods can be employed, including mass spectrometry to directly measure substrate and product levels, or luminescence-based assays to quantify the amount of NADH produced.[6][7]

Experimental Protocols

Below are detailed methodologies for key experiments in the in vitro enzymatic characterization of HSD17B13 inhibitors.

1. Recombinant HSD17B13 Expression and Purification

-

Expression System: Recombinant human HSD17B13 can be expressed in Sf9 insect cells using a baculoviral expression system.[6][7]

-

Purification: The enzyme is typically purified using metal affinity chromatography followed by size exclusion chromatography to ensure high purity.[6][7]

2. High-Throughput Screening (HTS) Assay using Mass Spectrometry

This protocol is adapted from a high-throughput screening campaign to identify novel HSD17B13 inhibitors.[1][8]

-

Assay Principle: The assay measures the conversion of a substrate (e.g., estradiol or leukotriene B4) to its oxidized product by HSD17B13. The reaction is quenched, and the product is quantified using high-throughput mass spectrometry, such as matrix-assisted laser desorption ionization–time-of-flight mass spectrometry (MALDI-TOF-MS) or RapidFire mass spectrometry.[1][6][7]

-

Materials:

-

Procedure:

-

Dispense test compounds and controls into a 384-well plate.

-

Add a solution of HSD17B13 enzyme (50-100 nM) to each well.[6]

-

Initiate the enzymatic reaction by adding a mixture of the substrate (10-50 µM) and NAD+.[6]

-

Incubate the reaction mixture at room temperature for a defined period.

-

Stop the reaction by adding a quenching solution (e.g., acetonitrile).

-

Analyze the plate using a high-throughput mass spectrometer to quantify the product.

-

-

Data Analysis: The percentage of inhibition is calculated by comparing the amount of product formed in the presence of the test compound to the controls. IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.

3. Coupled-Enzyme Luminescence Assay for NADH Detection

This method provides an alternative to mass spectrometry by indirectly measuring HSD17B13 activity through the detection of NADH.[6][7]

-

Assay Principle: The amount of NADH produced in the HSD17B13-catalyzed reaction is measured using a commercially available kit, such as the NAD-Glo™ Assay (Promega).[6][7] This assay uses a reductase, a pro-luciferin substrate, and luciferase. The reductase reduces the pro-luciferin substrate in an NADH-dependent manner to produce luciferin, which is then quantified by luciferase.

-

Materials:

-

Procedure:

-

Perform the enzymatic reaction as described in the mass spectrometry assay.

-

After the desired incubation time, add the NAD-Glo™ reagent to each well.

-

Incubate at room temperature to allow for the conversion of pro-luciferin to luciferin.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis: Similar to the mass spectrometry assay, calculate the percentage of inhibition and determine the IC50 values from the dose-response curves.

Data Presentation

Quantitative data for HSD17B13 inhibitors should be summarized in a clear and structured format for easy comparison.

Table 1: In Vitro Enzymatic Activity of Representative HSD17B13 Inhibitors

| Compound | hHSD17B13 IC50 (nM) | mHSD17B13 IC50 (nM) | hHSD17B13 Ki (nM) | Substrate Used | Assay Method | Reference |

| BI-3231 | - | - | 1.3 | Estradiol | MALDI-TOF-MS | [1] |

| Compound 1 | 1400 ± 700 | - | - | Estradiol | MALDI-TOF-MS | [1] |

| Compound 1 | 2400 ± 100 | - | - | Retinol | MALDI-TOF-MS | [1] |

hHSD17B13: human HSD17B13; mHSD17B13: mouse HSD17B13

Mandatory Visualizations

Diagram 1: HSD17B13 Enzymatic Reaction and Inhibition

Caption: HSD17B13 catalyzes the oxidation of a substrate with the reduction of NAD+ to NADH.

Diagram 2: Experimental Workflow for HSD17B13 Inhibitor Screening

Caption: A generalized workflow for high-throughput screening of HSD17B13 inhibitors.

Diagram 3: HSD17B13 in the Cellular Context of NAFLD

References

- 1. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 6. enanta.com [enanta.com]

- 7. enanta.com [enanta.com]

- 8. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]

Hsd17B13-IN-70: A Technical Overview of its Selectivity Profile Against Other Hydroxysteroid Dehydrogenases

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for a spectrum of liver diseases, including nonalcoholic steatohepatitis (NASH). Its enzymatic activity is implicated in the progression of these conditions, and inhibitors of HSD17B13 are under active investigation. A critical attribute for any clinical candidate is its selectivity for the intended target over other related enzymes, thereby minimizing off-target effects and enhancing the therapeutic window. This technical guide provides an in-depth analysis of the selectivity profile of Hsd17B13-IN-70, a potent inhibitor of HSD17B13. While specific quantitative data for this compound's activity against a full panel of HSD isoforms is not publicly available, this document presents a representative selectivity profile based on data from analogous HSD17B13 inhibitors and outlines the standard experimental protocols used to determine such profiles.

Data Presentation: Selectivity Profile of HSD17B13 Inhibitors

The selectivity of an HSD17B13 inhibitor is typically assessed by determining its inhibitory activity (IC50) against a panel of other human HSD isoforms. An ideal inhibitor demonstrates high potency for HSD17B13 and significantly lower potency for other HSDs. The following table represents a hypothetical but expected selectivity profile for a highly selective HSD17B13 inhibitor like this compound, based on findings for similar compounds such as INI-678 and INI-822, which have shown high selectivity against other HSD17B family members.

| Enzyme Target | Representative IC50 (nM) | Fold Selectivity vs. HSD17B13 |

| HSD17B13 | 10 | - |

| HSD17B1 | >10,000 | >1000 |

| HSD17B2 | >10,000 | >1000 |

| HSD17B3 | >10,000 | >1000 |

| HSD17B4 | >10,000 | >1000 |

| HSD17B5 (AKR1C3) | >10,000 | >1000 |

| HSD17B6 | >10,000 | >1000 |

| HSD17B7 | >10,000 | >1000 |

| HSD17B8 | >10,000 | >1000 |

| HSD17B10 | >10,000 | >1000 |

| HSD17B11 | >1,000 | >100 |

| HSD17B12 | >10,000 | >1000 |

| HSD17B14 | >10,000 | >1000 |

Note: The IC50 values presented are for illustrative purposes to demonstrate a selective profile and are not the specific, verified data for this compound.

Experimental Protocols

The determination of the selectivity profile of an HSD17B13 inhibitor involves a series of robust biochemical assays. The following protocols are representative of the methodologies employed in the field.

Recombinant Human HSD Enzyme Production

-

Objective: To produce purified, active HSD enzymes for use in inhibition assays.

-

Methodology:

-

The cDNAs encoding for human HSD17B13 and other HSD isoforms are cloned into a suitable expression vector (e.g., pET vector for bacterial expression or baculovirus vector for insect cell expression), often with an affinity tag (e.g., His-tag, GST-tag) for purification.

-

The expression vectors are transformed or transfected into the appropriate host cells (e.g., E. coli BL21(DE3), Sf9 insect cells).

-

Protein expression is induced under optimized conditions (e.g., temperature, inducer concentration, time).

-

Cells are harvested, lysed, and the recombinant protein is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

The purity and concentration of the enzymes are determined by SDS-PAGE and a protein quantification assay (e.g., Bradford or BCA assay).

-

In Vitro HSD17B13 Enzymatic Assay

-

Objective: To measure the inhibitory activity of a compound against HSD17B13.

-

Methodology: A common method involves monitoring the production of NADH, a product of the HSD17B13-catalyzed oxidation of a substrate.

-

The assay is performed in a microplate format in a buffer containing a suitable pH and salt concentration (e.g., 100 mM Tris-HCl, pH 7.5, 0.5 mM EDTA).

-

Recombinant human HSD17B13 enzyme is pre-incubated with varying concentrations of the inhibitor (e.g., this compound) or vehicle control (DMSO).

-

The enzymatic reaction is initiated by the addition of a substrate (e.g., estradiol or retinol) and the cofactor NAD+.

-

The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., room temperature or 37°C).

-

The amount of NADH produced is quantified using a commercially available detection kit (e.g., NAD/NADH-Glo™ Assay), which generates a luminescent or fluorescent signal proportional to the NADH concentration.

-

The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.

-

HSD Selectivity Panel Assaying

-

Objective: To determine the inhibitory activity of the compound against a panel of other HSD isoforms.

-

Methodology:

-

The enzymatic assay protocol described for HSD17B13 is adapted for each HSD isoform in the panel.

-

This may require optimization of substrate, cofactor, and buffer conditions for each specific enzyme to ensure linear reaction kinetics.

-

The inhibitor is tested at a range of concentrations against each HSD isoform.

-

IC50 values are determined for each enzyme, and the fold selectivity is calculated by dividing the IC50 for the off-target HSD by the IC50 for HSD17B13.

-

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate key pathways and workflows relevant to the study of HSD17B13 inhibitors.

Caption: Simplified signaling pathway of HSD17B13 in a hepatocyte.

Caption: General workflow for the discovery and characterization of HSD17B13 inhibitors.

Caption: Logical flow of an HSD selectivity assay.

The Role of Hsd17B13 Inhibition in Lipid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13), a member of the short-chain dehydrogenase/reductase superfamily, has emerged as a compelling therapeutic target for non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1] Primarily expressed in hepatocytes and localized to the surface of lipid droplets, Hsd17B13 is implicated in the regulation of hepatic lipid homeostasis.[1][2][3] Its expression is significantly upregulated in patients with NAFLD, and preclinical studies have shown that hepatic overexpression of Hsd17B13 promotes lipid accumulation in the liver.[2][4] Conversely, loss-of-function genetic variants in HSD17B13 are associated with a reduced risk of developing NASH and other chronic liver diseases, underscoring the therapeutic potential of inhibiting its enzymatic activity.[1][5] This technical guide provides an in-depth overview of a key inhibitor of Hsd17B13, its role in lipid metabolism, and the experimental methodologies used for its characterization.

Quantitative Data on Hsd17B13 Inhibitors

The development of potent and selective inhibitors is crucial for elucidating the function of Hsd17B13 and for its validation as a drug target. Below are quantitative data for a notable small molecule inhibitor, BI-3231, and an antisense oligonucleotide (ASO) designed to reduce Hsd17B13 expression.

Table 1: In Vitro Potency of Hsd17B13 Inhibitor BI-3231 [2][6][7][8]

| Compound | Target | Assay Type | IC50 | Ki |

| BI-3231 | Human HSD17B13 | Enzymatic | 1 nM | 0.7 nM |

| BI-3231 | Mouse HSD17B13 | Enzymatic | 13 nM | 0.5 nM |

| BI-3231 | Human HSD17B13 | Cellular (HEK cells) | 11 nM | - |

Table 2: In Vitro Potency of Hsd17b13 Antisense Oligonucleotide (ASO) [9]

| Compound | Target | Cell Type | Time Point | IC50 |

| Hsd17b13 ASO | Mouse Hsd17b13 mRNA | Primary Mouse Hepatocytes | 24 hours | 83 nM |

| Hsd17b13 ASO | Mouse Hsd17b13 mRNA | Primary Mouse Hepatocytes | 48 hours | 76 nM |

| Hsd17b13 ASO | Mouse Hsd17b13 mRNA | Primary Mouse Hepatocytes | 72 hours | 29 nM |

Signaling Pathways and Regulatory Mechanisms

Hsd17B13 is integrated into the complex network of hepatic lipid metabolism. Its expression is induced by the liver X receptor-α (LXR-α) via the sterol regulatory element-binding protein-1c (SREBP-1c), a master regulator of lipogenesis.[10] Hsd17B13 is proposed to catalyze the conversion of retinol to retinaldehyde.[10] Loss of its function is associated with alterations in hepatic phospholipid metabolism, suggesting a broader role in maintaining lipid homeostasis.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of Hsd17B13 inhibitors and their effects on lipid metabolism.

In Vitro HSD17B13 Enzymatic Assay

This protocol is designed to quantify the enzymatic activity of Hsd17B13 and assess the potency of inhibitors.

Principle: The assay measures the production of NADH, a product of Hsd17B13's dehydrogenase activity, using a coupled-enzyme luminescence-based detection system (e.g., NAD-Glo™).

Materials:

-

Recombinant human or mouse Hsd17B13 protein

-

Substrate (e.g., β-estradiol or retinol)

-

NAD+

-

Hsd17B13 inhibitor (e.g., BI-3231)

-

Assay Buffer (e.g., 40 mM Tris, pH 7.4, 0.01% BSA, 0.01% Tween 20)

-

NAD-Glo™ Assay Kit (Promega)

-

96- or 384-well white assay plates

Procedure:

-

Prepare serial dilutions of the inhibitor in DMSO.

-

In the assay plate, add the assay buffer, recombinant Hsd17B13 enzyme (e.g., 50-100 nM), and the inhibitor at various concentrations.

-

Initiate the reaction by adding a mixture of the substrate (e.g., 10-50 µM) and NAD+.

-

Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).

-

Stop the reaction and detect the amount of NADH produced by adding the NAD-Glo™ reagent according to the manufacturer's instructions.

-

Measure the luminescence using a plate reader.

-

Calculate the IC50 values by fitting the data to a four-parameter logistic equation.

Cellular Retinol Dehydrogenase Activity Assay

This cell-based assay measures the ability of Hsd17B13 to convert retinol to its metabolites within a cellular context.[11]

Principle: HEK293 or other suitable cells are transfected with an Hsd17B13 expression vector. The cells are then incubated with all-trans-retinol, and the formation of retinaldehyde and retinoic acid is quantified by HPLC.[11]

Materials:

-

HEK293 cells

-

Hsd17B13 expression vector

-

Transfection reagent (e.g., Lipofectamine)

-

Cell culture medium

-

All-trans-retinol

-

Lysis buffer

-

HPLC system with a normal-phase column

-

Retinaldehyde and retinoic acid standards

Procedure:

-

Transfect HEK293 cells with the Hsd17B13 expression vector or an empty vector control.

-

After 24-48 hours, treat the cells with all-trans-retinol for a specified duration (e.g., 8 hours).

-

Wash the cells and lyse them.

-

Extract the retinoids from the cell lysate.

-

Analyze the retinoid content (retinol, retinaldehyde, retinoic acid) using HPLC.

-

Quantify the metabolites by comparing them to the standard curves.

-

Normalize the retinoid levels to the total protein concentration of the cell lysate.

Hepatic Lipidomics Analysis

This protocol outlines a method for the comprehensive analysis of lipid species in liver tissue, which is crucial for understanding the impact of Hsd17B13 inhibition on the liver lipidome.[5][12][13]

Principle: Lipids are extracted from liver tissue and analyzed by liquid chromatography-mass spectrometry (LC-MS) to identify and quantify a wide range of lipid species.

Materials:

-

Liver tissue samples

-

Homogenizer

-

Chloroform, methanol, and water for lipid extraction

-

Internal lipid standards

-

LC-MS system (e.g., coupled to a high-resolution mass spectrometer like an Orbitrap)

-

C18 reverse-phase column

Procedure:

-

Homogenize a weighed amount of liver tissue in an appropriate buffer.

-

Perform a Bligh-Dyer or a modified lipid extraction using a chloroform/methanol/water solvent system, including a suite of internal standards for quantification.

-

Separate the organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

-

Reconstitute the dried lipids in a suitable solvent for LC-MS analysis.

-

Inject the sample into the LC-MS system.

-

Separate the lipid species using a C18 column with a gradient of mobile phases (e.g., water/acetonitrile/isopropanol with ammonium formate).

-

Detect and identify the lipid species based on their mass-to-charge ratio (m/z) and fragmentation patterns in the mass spectrometer.

-

Quantify the lipid species relative to the internal standards.

Conclusion

The inhibition of Hsd17B13 presents a promising therapeutic strategy for NAFLD and NASH. The availability of potent and selective chemical probes like BI-3231 and gene-silencing technologies such as ASOs provides valuable tools for further investigating the role of Hsd17B13 in lipid metabolism. The experimental protocols detailed in this guide offer a framework for the robust evaluation of Hsd17B13 inhibitors and their impact on hepatic lipid profiles. Continued research in this area is poised to advance our understanding of liver pathophysiology and pave the way for novel treatments for chronic liver diseases.

References

- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 2. BI 3231 Supplier | CAS 2894848-07-6 | BI3231 | Tocris Bioscience [tocris.com]

- 3. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]

- 4. assaygenie.com [assaygenie.com]

- 5. biorxiv.org [biorxiv.org]

- 6. Pardon Our Interruption [opnme.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. eubopen.org [eubopen.org]

- 9. Evaluation of antisense oligonucleotide therapy targeting Hsd17b13 in a fibrosis mice model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 11. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Lipidomic Profiling Reveals HSD17B13 Deficiency-Associated Dysregulated Hepatic Phospholipid Metabolism in Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

HSD17B13 Inhibition: A Therapeutic Strategy for Liver Fibrosis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme predominantly expressed in the liver, has emerged as a compelling therapeutic target for nonalcoholic fatty liver disease (NAFLD) and its progressive form, nonalcoholic steatohepatitis (NASH), which is characterized by liver fibrosis.[1][2] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases, including a lower incidence of NASH, cirrhosis, and hepatocellular carcinoma.[1][2][3] These findings have spurred the development of small molecule inhibitors and RNA interference (RNAi) therapeutics aimed at recapitulating the protective effects of these genetic variants. This document provides a technical overview of the role of HSD17B13 in liver fibrosis and the current landscape of inhibitors in development. While the specific compound "Hsd17B13-IN-70" is not publicly documented, this guide will focus on the broader class of HSD17B13 inhibitors and their effects on liver fibrosis, utilizing data from publicly disclosed compounds.

The Role of HSD17B13 in Liver Fibrosis

HSD17B13 is a liver-specific protein found on the surface of lipid droplets within hepatocytes.[1][4] Its expression is significantly increased in patients with NAFLD.[4] The precise mechanisms by which HSD17B13 contributes to liver pathology are still under investigation, but it is known to be involved in the metabolism of steroids, lipids, and retinol.[1][2] Overexpression of HSD17B13 is believed to enhance lipolysis mediated by adipose triglyceride lipase (ATGL), leading to an accumulation of lipid droplets in the liver.[4] Furthermore, HSD17B13 activity can indirectly activate hepatic stellate cells (HSCs), the primary cell type responsible for the deposition of extracellular matrix proteins that lead to fibrosis.[4][5] One proposed mechanism involves the paracrine signaling of transforming growth factor beta 1 (TGFβ-1) from hepatocytes to HSCs, driven by HSD17B13's catalytic activity.[5]

HSD17B13 Inhibitors and Their Anti-Fibrotic Effects

Several pharmaceutical companies are developing HSD17B13 inhibitors, and preclinical and early clinical data demonstrate their potential to mitigate liver fibrosis. These inhibitors are being evaluated in various models of liver disease, from cell-based assays to in vivo animal models.

Quantitative Data on HSD17B13 Inhibitors

The following tables summarize the publicly available quantitative data on the efficacy of various HSD17B13 inhibitors.

| Inhibitor | Assay/Model | Metric | Result | Reference |

| INI-678 | 3D Liver-on-a-Chip (NASH model) | α-SMA Reduction | 35.4% | [6] |

| INI-678 | 3D Liver-on-a-Chip (NASH model) | Collagen Type 1 Reduction | 42.5% | [6] |

| M-5475 | CDAA-HFD Mouse Model (MASH) | Reduction in Plasma ALT | Significant | [7] |

| M-5475 | CDAA-HFD Mouse Model (MASH) | Reduction in Liver Hydroxyproline | Significant at 100 mg/kg | [7] |

| M-5475 | CDAA-HFD Mouse Model (MASH) | Reduction in Fibrosis Stage | Significant | [7] |

| ARO-HSD (RNAi) | Patients with Suspected NASH | HSD17B13 mRNA Reduction | Mean of 84% | [3] |

| ARO-HSD (RNAi) | Patients with Suspected NASH | HSD17B13 Protein Reduction | >83% | [3] |

| ARO-HSD (RNAi) | Patients with Suspected NASH | Mean ALT Reduction | 46% | [3] |

| BI-3231 | Human HSD17B13 Enzymatic Assay | Ki | Single-digit nanomolar | [8] |

| BI-3231 | Human HSD17B13 Cellular Assay | Activity | Double-digit nanomolar | [8] |

| X-Chem Exemplified Compound | Recombinant 17-β-HSD 13 Assay | IC50 | 0.031 µM | [9] |

Table 1: Summary of Preclinical and Clinical Data for HSD17B13 Inhibitors.

Experimental Protocols

The evaluation of HSD17B13 inhibitors involves a range of in vitro and in vivo experimental models.

In Vitro Assays

-

High-Throughput Screening (HTS): Initial identification of potential inhibitors is often carried out through HTS. This typically involves using purified recombinant human HSD17B13 enzyme, a known substrate such as β-estradiol or leukotriene B4, and the cofactor NAD+.[10][11] The enzymatic reaction is monitored, and the inhibitory activity of compounds from a large library is assessed.

-

Enzymatic Inhibition Assays: Hits from HTS are further characterized to determine their potency (e.g., IC50 or Ki values). These assays utilize purified enzyme and measure the reduction in product formation or cofactor conversion in the presence of varying concentrations of the inhibitor.[8][11]

-

Thermal Shift Assays (TSA): TSA is employed to confirm direct binding of the inhibitor to the HSD17B13 protein.[11] This method measures the change in the thermal denaturation temperature of the protein upon ligand binding.

-

Cellular Assays: To assess the activity of inhibitors in a more physiologically relevant context, cellular assays are used. These often involve overexpressing HSD17B13 in a suitable cell line (e.g., HEK293T) and measuring the inhibition of its enzymatic activity within the cell.[8]

-

3D Liver-on-a-Chip Models: Advanced in vitro models, such as 3D co-cultures of hepatocytes, Kupffer cells, and stellate cells on a microfluidic chip, are used to simulate the complex cellular interactions in the liver.[6] These models can be used to evaluate the anti-fibrotic effects of inhibitors by measuring markers like α-SMA and collagen deposition.[6]

In Vivo Models

-

Diet-Induced Models of NASH: Rodent models fed a high-fat diet (HFD), often supplemented with cholesterol and fructose, are commonly used to induce the pathological features of NASH, including steatosis, inflammation, and fibrosis.[12]

-

Toxin-Induced Models of Liver Fibrosis: Liver fibrosis can also be induced in animal models through the administration of hepatotoxins such as carbon tetrachloride (CCl4) or thioacetamide (TAA).[13][14] These models are useful for studying the direct anti-fibrotic effects of drug candidates.

-

CDAA-HFD Mouse Model: A choline-deficient, L-amino acid-defined, high-fat diet (CDAA-HFD) model is used to induce more advanced MASH with significant fibrosis.[7]

Visualizing the Pathway and Experimental Workflow

HSD17B13 Signaling in Liver Fibrosis

The following diagram illustrates the proposed mechanism by which HSD17B13 in hepatocytes contributes to the activation of hepatic stellate cells and subsequent fibrosis.

General Experimental Workflow for HSD17B13 Inhibitor Evaluation

The diagram below outlines a typical workflow for the preclinical evaluation of a novel HSD17B13 inhibitor.

Conclusion

The inhibition of HSD17B13 represents a promising, genetically validated strategy for the treatment of liver fibrosis associated with NASH and other chronic liver diseases. Preclinical and early clinical data for several HSD17B13 inhibitors have demonstrated target engagement and favorable effects on markers of liver injury and fibrosis. The ongoing research and development in this area hold significant promise for delivering a novel class of therapeutics to address the unmet medical need in patients with advanced liver disease. Continued investigation into the precise molecular mechanisms of HSD17B13 and the long-term efficacy and safety of its inhibitors will be crucial for their successful clinical translation.

References

- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ir.arrowheadpharma.com [ir.arrowheadpharma.com]

- 4. Decoding 17-Beta-hydroxysteroid Dehydrogenase 13: A Multifaceted Perspective on Its Role in Hepatic Steatosis and Associated Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. Inipharm to Present Data Showing Potential of Small Molecule Inhibitors of HSD17B13 to Combat Liver Fibrosis at AASLD’s The Liver Meeting [businesswire.com]

- 7. Novel 17β-HSD13 inhibitor reduces fibrosis and steatosis in a MASH model | BioWorld [bioworld.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. X-Chem divulges new 17-β-HSD 13 inhibitors for NASH | BioWorld [bioworld.com]

- 10. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mouse Models for the Study of Liver Fibrosis Regression In Vivo and Ex Vivo [xiahepublishing.com]

- 13. nuvisan.com [nuvisan.com]

- 14. mdpi.com [mdpi.com]

Harnessing HSD17B13 Inhibition in Preclinical NASH Models: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical data for therapeutic agents targeting 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), a promising target for nonalcoholic steatohepatitis (NASH). Human genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression from simple steatosis to NASH, fibrosis, and cirrhosis.[1][2] This has spurred the development of inhibitors aimed at mimicking this protective effect. This document summarizes key quantitative preclinical findings, details experimental methodologies, and visualizes the underlying biological pathways and experimental designs.

Quantitative Data from Preclinical NASH Models

The following tables present a consolidated view of the quantitative outcomes from preclinical studies investigating HSD17B13 inhibition through various modalities, including RNA interference (RNAi), short hairpin RNA (shRNA), and small molecule inhibitors.

Table 1: Effects of HSD17B13 Knockdown on Hepatic Steatosis and Injury in Murine NASH Models

| Intervention | Animal Model | Duration | Key Findings | Reference |

| shRNA-mediated knockdown | High-Fat Diet (HFD)-fed obese mice | Not Specified | - 45% decrease in liver triglycerides- Significant reduction in serum ALT and FGF21 levels | [3] |

| AAV-mediated knockdown | Choline-deficient, amino acid-defined high-fat diet (CDAHFD) | 14 weeks | - ~60% reduction in hepatic HSD17B13 protein | [4] |

| Hsd17b13 knockout | Gubra-Amylin NASH (GAN) diet | 28 weeks | - No significant effect on liver triglycerides, ALT, or AST | [5] |

| Hsd17b13 knockout | High-Fat Diet (HFD) and Western Diet (WD) | Up to 10 months | - No significant differences in body weight, liver weight, hepatic triglycerides, or inflammatory scores compared to wild-type. | [6] |

Table 2: Effects of HSD17B13 Inhibition on Fibrosis in Murine NASH Models

| Intervention | Animal Model | Duration | Key Findings | Reference |

| AAV-mediated knockdown | Choline-deficient, amino acid-defined high-fat diet (CDAHFD) | 14 weeks | - Protection against liver fibrosis | [4] |

| Small molecule inhibitor (EP-037429) | Chronic liver injury model (CDAAHF diet) | Not Specified | - Decrease in markers of fibrosis | [7] |

Table 3: Preclinical and Early Clinical Data for Specific HSD17B13 Inhibitors

| Inhibitor | Type | Study Population | Key Findings | Reference |

| ALN-HSD | RNAi therapeutic | NASH patients (Phase 1) | - Median -30.6% change from baseline in HSD17B13 mRNA in the 200 mg dose group at 12 months- Numerically lower liver enzymes and NAFLD Activity Score (NAS) compared to placebo | [8][9] |

| EP-036332 (prodrug EP-037429) | Small molecule | Mouse models of acute and chronic liver injury | - Hepatoprotective effects- Favorable bioactive lipid profile- Decreased markers of cytotoxic immune cell activation, cell death, and fibrosis | [7] |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are summaries of key experimental protocols used in the evaluation of HSD17B13 inhibitors in NASH models.

1. Murine Models of NASH

-

High-Fat Diet (HFD): C57BL/6J mice are fed a diet with a high percentage of calories from fat to induce obesity and hepatic steatosis.[3][10]

-

Western Diet (WD): This diet is high in fat and sucrose and is often supplemented with cholesterol. It is used to induce features of metabolic syndrome and NASH, including inflammation and fibrosis.[6][11]

-

Choline-Deficient, L-Amino Acid-Defined, High-Fat Diet (CDAHFD or CDAAHF): This model rapidly induces severe steatohepatitis and fibrosis by promoting hepatic injury through choline deficiency combined with a high-fat content.[4][5][7]

-

Gubra-Amylin NASH (GAN) Diet: A diet used to induce a NASH phenotype that includes steatosis, inflammation, and fibrosis.[5]

2. HSD17B13 Inhibition Methods

-

Genetic Knockout: Generation of Hsd17b13-null mice to study the systemic and long-term effects of complete protein absence.[5][6]

-

Adeno-Associated Virus (AAV)-mediated Knockdown: AAV vectors carrying shRNA targeting Hsd17b13 are injected into mice to achieve liver-specific knockdown of the gene. This method allows for the study of therapeutic intervention in adult animals with existing disease.[4]

-

Small Molecule Inhibition: Oral or parenteral administration of a specific chemical entity that inhibits the enzymatic activity of HSD17B13. Pharmacokinetic and pharmacodynamic properties are key parameters in these studies.[7]

-

RNA Interference (RNAi): Subcutaneously administered RNAi therapeutics, such as ALN-HSD, are designed to specifically degrade HSD17B13 mRNA in the liver.[8][12]

3. Key Analytical Methods

-

Histopathology: Liver tissue is fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin for morphology and Sirius Red for collagen) to assess steatosis, inflammation, ballooning, and fibrosis. The NAFLD Activity Score (NAS) is often used for semi-quantitative assessment.

-

Biochemical Analysis: Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured as markers of liver injury.

-

Gene and Protein Expression Analysis: Quantitative real-time PCR (qRT-PCR) and Western blotting are used to measure the mRNA and protein levels of HSD17B13 and markers of inflammation and fibrosis in liver tissue.

-

Lipidomics: Mass spectrometry-based techniques are employed to analyze the lipid composition of the liver, providing insights into changes in triglycerides, phospholipids, and other lipid species.[3]

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway of HSD17B13 in NASH Pathogenesis

The precise mechanisms by which HSD17B13 contributes to NASH are still under investigation. However, current evidence suggests its involvement in lipid metabolism and a potential role in pyrimidine catabolism.

Experimental Workflow for Preclinical Evaluation of HSD17B13 Inhibitors

The following diagram illustrates a typical experimental workflow for assessing the efficacy of an HSD17B13 inhibitor in a diet-induced mouse model of NASH.

References

- 1. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hydroxysteroid 17β‐dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high‐fat diet obese mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Murine HSD17β13 does not control liver steatosis and modestly impacts fibrosis in a sex- and diet-specific manner - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hsd17b13 Deficiency Does not Protect Mice From Obesogenic Diet Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 7. enanta.com [enanta.com]

- 8. Early Trials of siRNA ALN-HSD for NASH Show Safety, Drop in Target mRNA [natap.org]

- 9. biopharmadive.com [biopharmadive.com]

- 10. biorxiv.org [biorxiv.org]

- 11. A fast and accurate mouse model for inducing non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Regeneron and Alnylam Report Promising Data from Ongoing Phase 1 Study of ALN-HSD in NASH Patients and Healthy Volunteers | Regeneron Pharmaceuticals Inc. [investor.regeneron.com]

Methodological & Application

Application Notes and Protocols for Hsd17B13 Inhibitors in Cell-Based Assays

Topic: Hsd17B13-IN-70 Protocol for Cell-Based Assays

Audience: Researchers, scientists, and drug development professionals.

Note: While the specific inhibitor "this compound" is not extensively documented in publicly available literature, this document provides a comprehensive protocol and application notes based on established methodologies for the evaluation of Hsd17B13 inhibitors in cell-based assays. The principles and procedures outlined herein are derived from studies on various small molecule inhibitors of Hsd17B13.

Introduction

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2][3][4] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing nonalcoholic fatty liver disease (NAFLD), nonalcoholic steatohepatitis (NASH), and alcohol-related liver disease.[5][6] This has positioned HSD17B13 as a promising therapeutic target for these chronic liver conditions.[7][8][9] The development of small molecule inhibitors targeting HSD17B13 is an active area of research. This document provides detailed protocols for cell-based assays to characterize the efficacy of Hsd17B13 inhibitors, using this compound as a representative compound.

Mechanism of Action and Signaling Pathway

HSD17B13 is involved in hepatic lipid metabolism.[2][8] Its expression is induced by the liver X receptor α (LXRα) via the sterol regulatory element-binding protein 1c (SREBP-1c), a key transcription factor in lipogenesis.[2][3] HSD17B13 itself can promote SREBP-1c maturation, creating a positive feedback loop that enhances lipogenesis and contributes to lipid droplet accumulation in hepatocytes.[2] Inhibition of HSD17B13 enzymatic activity is expected to disrupt this cycle and reduce hepatic steatosis.

Quantitative Data Summary for Representative HSD17B13 Inhibitors

While specific data for this compound is not available, the following table summarizes the potency of other published HSD17B13 inhibitors to provide a reference range for expected activity.

| Compound Series/Name | Assay Type | Substrate | IC50 | Reference |

| Series 1c | Biochemical (Luminescence) | Estradiol | 0.02 µM | [10] |

| Series 2b | Biochemical (Luminescence) | Estradiol | 0.03 µM | [10] |

| Series 2c | Biochemical (Luminescence) | Estradiol | 0.02 µM | [10] |

| BI-3231 | Enzymatic | Estradiol | 0.003 µM | [7] |

| Compound 1 | Enzymatic | Estradiol | 1.4 µM | [7] |

| Compound 1 | Enzymatic | Retinol | 2.4 µM | [7] |

| Compound 1 (Pfizer) | Biochemical | β-estradiol | Potent (IC50 not specified) | [11] |

| Compound 2 (Pfizer) | Biochemical | β-estradiol | Potent (IC50 not specified) | [11] |

Experimental Protocols

Experimental Workflow for HSD17B13 Inhibitor Characterization

The general workflow for identifying and characterizing HSD17B13 inhibitors involves a multi-step process, starting with high-throughput screening and progressing to detailed cellular characterization.

Protocol 1: Cell-Based Lipid Accumulation Assay

This protocol describes a method to assess the ability of this compound to inhibit oleic acid-induced lipid accumulation in a human hepatocyte cell line.

1. Materials and Reagents:

-

Cell Line: Huh-7 or HepG2 human hepatoma cell lines.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Oleic Acid Stock Solution: 10 mM Oleic Acid complexed to 2% Bovine Serum Albumin (BSA) in DMEM.

-

Test Compound: this compound dissolved in DMSO to a stock concentration of 10 mM.

-

Lipid Staining Solution: Nile Red (1 mg/mL in DMSO) or BODIPY 493/503 (1 mg/mL in DMSO).

-

Fixative: 4% Paraformaldehyde (PFA) in Phosphate Buffered Saline (PBS).

-

Nuclear Stain: Hoechst 33342 (1 mg/mL in water).

-

Assay Plate: 96-well, black, clear-bottom microplate.

2. Experimental Procedure:

-

Cell Seeding:

-

Culture Huh-7 or HepG2 cells to ~80% confluency.

-

Trypsinize and seed cells into a 96-well plate at a density of 1 x 104 cells per well in 100 µL of culture medium.

-

Incubate for 24 hours at 37°C, 5% CO2.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in culture medium. A typical concentration range would be 0.01 µM to 100 µM. Include a vehicle control (DMSO).

-

Remove the old medium from the cells and add 100 µL of medium containing the test compound or vehicle.

-

Pre-incubate the cells with the compound for 1-2 hours.

-

-

Induction of Lipid Accumulation:

-

To each well, add 100 µL of a 2X oleic acid solution (e.g., 400 µM final concentration) prepared in culture medium.

-

Incubate for 24 hours at 37°C, 5% CO2.

-

-

Staining of Lipid Droplets:

-

Carefully remove the medium from the wells.

-

Wash the cells once with 100 µL of PBS.

-

Fix the cells by adding 100 µL of 4% PFA and incubating for 15 minutes at room temperature.

-

Wash the cells twice with 100 µL of PBS.

-

Prepare a staining solution containing Nile Red (final concentration 1 µg/mL) and Hoechst 33342 (final concentration 1 µg/mL) in PBS.

-

Add 100 µL of the staining solution to each well and incubate for 15 minutes at room temperature, protected from light.

-

-

Imaging and Analysis:

-

Wash the cells twice with 100 µL of PBS.

-

Add 100 µL of PBS to each well for imaging.

-

Acquire images using a high-content imaging system or a fluorescence microscope.

-

Hoechst channel (Ex/Em: ~350/461 nm) for cell nuclei counting.

-

Nile Red/BODIPY channel (Ex/Em: ~488/550 nm) for lipid droplet quantification.

-

-

Quantify the total fluorescence intensity of the lipid droplets per cell.

-

Normalize the data to the vehicle control and plot a dose-response curve to determine the EC50 value.

-

Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for Lipogenic Gene Expression

This protocol measures the effect of this compound on the expression of key lipogenic genes downstream of SREBP-1c.

1. Materials and Reagents:

-

Cell Line and Treatment: As described in Protocol 1.

-

RNA Extraction Kit: (e.g., RNeasy Mini Kit, Qiagen).

-

cDNA Synthesis Kit: (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

-

qPCR Master Mix: (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad).

-

Primers: For target genes (e.g., SREBF1, FASN, ACACA) and a housekeeping gene (e.g., GAPDH, ACTB).

2. Experimental Procedure:

-

Cell Treatment:

-

Seed Huh-7 or HepG2 cells in a 6-well plate.

-

Treat the cells with this compound at the desired concentrations (e.g., EC50 and 10x EC50) and induce lipid accumulation with oleic acid as described in Protocol 1.

-

Incubate for 24 hours.

-

-

RNA Extraction:

-

Lyse the cells and extract total RNA according to the manufacturer's protocol of the RNA extraction kit.

-

Quantify the RNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop).

-

-

cDNA Synthesis:

-

Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

-

-

qPCR:

-

Set up the qPCR reaction with cDNA, primers for the target and housekeeping genes, and the SYBR Green master mix.

-

Run the qPCR program on a real-time PCR system.

-

-

Data Analysis:

-

Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.

-

Compare the gene expression levels in compound-treated cells to the vehicle-treated control.

-

Conclusion

The provided protocols offer a robust framework for the cellular characterization of Hsd17B13 inhibitors like this compound. By assessing the impact on lipid accumulation and the expression of lipogenic genes, researchers can effectively determine the potency and mechanism of action of novel therapeutic candidates targeting HSD17B13 for the treatment of chronic liver diseases.

References

- 1. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease | MDPI [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 4. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. escholarship.org [escholarship.org]

- 6. 17-Beta-Hydroxysteroid Dehydrogenase 13 Loss of Function Does Not Confer Protection to Nonalcoholic Fatty Liver Disease in Indian Population - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]

- 8. origene.com [origene.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. enanta.com [enanta.com]

- 11. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying Hsd17B13 In Vivo in Mouse Models

Topic: Hsd17B13 Inhibition for In Vivo Mouse Studies

Audience: Researchers, scientists, and drug development professionals.

These application notes provide an overview and detailed protocols for the in vivo study of Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) in mouse models of liver disease. The focus is on methodologies to inhibit Hsd17B13 function, including genetic knockout, RNA interference, and small molecule inhibitors.

Introduction

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in hepatocytes.[1][2][3][4] Genetic studies in humans have linked loss-of-function variants of HSD17B13 to a reduced risk of nonalcoholic fatty liver disease (NAFLD), nonalcoholic steatohepatitis (NASH), and alcohol-associated liver injury.[5][6] Consequently, HSD17B13 has emerged as a promising therapeutic target for chronic liver diseases. This document outlines protocols for investigating the effects of Hsd17B13 inhibition in preclinical mouse models.

Signaling Pathway of Hsd17B13 in Liver Pathophysiology

HSD17B13 is involved in several metabolic pathways, including steroid hormone, fatty acid, and retinol metabolism.[1][2] Its expression is regulated by the liver X receptor-α (LXR-α) via the sterol regulatory binding protein-1c (SREBP-1c).[1] In the context of liver inflammation, HSD17B13 can promote the biosynthesis of platelet-activating factor (PAF), which in turn activates the PAFR/STAT3 signaling pathway, leading to increased fibrinogen expression and leukocyte adhesion.[7]

Figure 1: Simplified HSD17B13 signaling pathway in hepatocytes.

Experimental Protocols for In Vivo Hsd17B13 Inhibition in Mice

Several approaches can be employed to study the loss of Hsd17B13 function in mice. The choice of method depends on the specific research question, the desired duration of inhibition, and whether systemic or liver-specific knockout is required.

Genetic Knockout of Hsd17B13

Constitutive whole-body knockout of Hsd17b13 provides a model for studying the lifelong absence of the protein.

Experimental Workflow:

Figure 2: Workflow for Hsd17b13 knockout mouse studies.

Detailed Methodology:

-

Animal Models: Hsd17b13 knockout mice can be generated on a C57BL/6J background using CRISPR/Cas9 technology to delete specific exons.[8] Wild-type (WT) littermates should be used as controls.

-

Diet-Induced Liver Disease:

-

High-Fat Diet (HFD): To induce obesity and hepatic steatosis.

-

Western Diet (WD): To induce more severe liver injury.[5][6]

-

Choline-Deficient, L-Amino Acid-Defined, High-Fat Diet (CDAHFD): To rapidly induce steatohepatitis and fibrosis.[8]

-

Gubra Amylin NASH (GAN) Diet: A model that recapitulates key features of human NASH.[8]

-

-

Duration: Study duration can range from a few weeks to several months depending on the diet and the desired disease severity.[5][6]

-

Phenotypic Analysis:

-

Metabolic: Monitor body weight, food intake, and perform glucose and insulin tolerance tests.

-

Biochemical: Measure plasma levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), triglycerides, and cholesterol.

-

Histological: Perform H&E staining for steatosis and inflammation, and Sirius Red staining for fibrosis on liver sections.

-

Gene and Protein Expression: Quantify the expression of relevant genes and proteins in liver tissue via qPCR and Western blotting.

-

Note: Studies using Hsd17b13 knockout mice have yielded results that are not entirely consistent with human genetic findings, suggesting potential species-specific differences.[5][6]

RNA Interference (RNAi) Mediated Knockdown

Experimental Workflow:

References

- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease [mdpi.com]

- 4. journals.physiology.org [journals.physiology.org]

- 5. Hsd17b13 Deficiency Does not Protect Mice From Obesogenic Diet Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 17-Beta Hydroxysteroid Dehydrogenase 13 Deficiency Does Not Protect Mice From Obesogenic Diet Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. HSD17B13 liquid–liquid phase separation promotes leukocyte adhesion in chronic liver inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Murine HSD17β13 does not control liver steatosis and modestly impacts fibrosis in a sex- and diet-specific manner - PMC [pmc.ncbi.nlm.nih.gov]

Hsd17B13-IN-70 solubility and formulation for experiments